molecular formula C12H19NO4 B13466905 Tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate

Tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate

Katalognummer: B13466905
Molekulargewicht: 241.28 g/mol
InChI-Schlüssel: VWXKCYOEACMZNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 3-oxo-7-oxa-1-azaspiro[35]nonane-1-carboxylate is a spirocyclic compound with a unique structure that includes a spiro junction, an oxo group, and a tert-butyl ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate typically involves the formation of the spirocyclic core followed by functional group modifications. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. The tert-butyl ester group is often introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The oxo group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxo group can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in drug discovery and materials science.

    Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: The compound’s derivatives may have pharmacological properties, making it a potential lead compound for drug development.

    Industry: It can be used in the synthesis of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate is unique due to the presence of both an oxo group and an oxa group within the spirocyclic framework. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields .

Eigenschaften

Molekularformel

C12H19NO4

Molekulargewicht

241.28 g/mol

IUPAC-Name

tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-8-9(14)12(13)4-6-16-7-5-12/h4-8H2,1-3H3

InChI-Schlüssel

VWXKCYOEACMZNG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CC(=O)C12CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.